Brevinin-1-OR3
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
IDPFVAGVAAEMMQHVYCAASKKC |
Origin of Product |
United States |
Structural Elucidation and Conformation Activity Relationships of Brevinin 1 Or3 and Brevinin 1 Family Peptides
Primary Sequence Analysis and Conserved Motifs
The primary structure of brevinin-1 (B586460) peptides, typically around 24 amino acids in length, contains several conserved motifs and key residues that are critical for their function. nih.govresearchgate.net
N-terminal Hydrophobic Region (e.g., FLP motif)
A defining characteristic of many brevinin-1 peptides is a highly hydrophobic N-terminal region, often featuring a conserved Phenylalanine-Leucine-Proline (FLP) tripeptide motif. researchgate.netmdpi.comnih.gov This hydrophobic domain is essential for the peptide's interaction with and insertion into the lipid bilayer of microbial membranes. mdpi.comresearchgate.net The hydrophobicity of this region directly influences the peptide's ability to perturb the target cell membrane. researchgate.net Some brevinin-1 peptides, such as those from Lithobates palustris, even possess two FLP motifs. mdpi.comnih.gov
Proline Hinge Region (e.g., Pro at position 14)
A proline residue is frequently found around position 14 in the amino acid sequence of brevinin-1 peptides. nih.govnih.govgoogle.com This proline introduces a stable kink or "hinge" in the peptide's structure, which is thought to be necessary for its membrane-disrupting action. nih.govresearchgate.net The hinge provides flexibility, separating the N-terminal helical region from the C-terminal "Rana box" and facilitating the peptide's conformational changes upon membrane interaction. nih.govresearchgate.net
C-terminal "Rana box" Motif (Cys18-(Xaa)4-Lys-Cys24) and Disulfide Linkage
A hallmark of the brevinin-1 family is the C-terminal "Rana box," a cyclic heptapeptide (B1575542) motif formed by a disulfide bond between two cysteine residues, typically at positions 18 and 24. researchgate.netmdpi.comgoogle.com The general structure of this motif is Cys¹⁸-(Xaa)₄-Lys-Cys²⁴, where 'Xaa' can be any amino acid. researchgate.netmdpi.com This disulfide bridge provides structural stability to the peptide. vulcanchem.com While some studies suggest the disulfide bond is crucial for antimicrobial activity, others have found that its removal or relocation does not significantly impair function and may even reduce hemolytic activity. nih.govnih.gov The presence of a cationic residue, lysine (B10760008), within this loop is a common feature of these frog-derived toxins. researchgate.net
Invariant Residues within the Brevinin-1 Family (e.g., Ala9, Cys18, Lys23, Cys24)
Despite considerable sequence variation among different species, the brevinin-1 family shares a few invariant or highly conserved amino acid residues. nih.govfrontiersin.org These typically include Alanine (B10760859) at position 9 (Ala⁹), Cysteine at position 18 (Cys¹⁸), Lysine at position 23 (Lys²³), and Cysteine at position 24 (Cys²⁴). nih.govmdpi.comfrontiersin.org Some classifications also include Proline at position 3 (Pro³) as an invariant residue. biologists.com These conserved residues are critical for maintaining the structural integrity and biological function of the peptides across the family. nih.govbiologists.com
Secondary and Tertiary Structural Features in Biological Environments
The biological activity of brevinin-1 peptides is intrinsically linked to their ability to adopt specific secondary and tertiary structures in different environments.
Amphipathic α-Helical Conformation Induction in Membrane-Mimetic Systems
In aqueous solutions, brevinin-1 peptides generally exist in a random coil conformation. nih.govresearchgate.net However, upon encountering a hydrophobic, membrane-mimetic environment, such as the phospholipid bilayer of a bacterial cell, they undergo a significant conformational change, folding into an amphipathic α-helical structure. nih.govgoogle.com This induced α-helix positions the hydrophobic amino acid residues on one face of the helix and the hydrophilic, cationic residues on the opposite face. frontiersin.org This amphipathic nature is crucial for their mechanism of action, allowing the hydrophobic face to interact with the lipid core of the membrane while the cationic face interacts with the negatively charged components of the bacterial membrane. nih.govvulcanchem.com This interaction leads to membrane perturbation and ultimately, cell death. nih.govresearchgate.net Circular dichroism (CD) spectroscopy is a key technique used to demonstrate this transition to an α-helical conformation in membrane-mimetic solvents like trifluoroethanol (TFE) or in the presence of lipid vesicles. google.comnih.gov
Table 1: Key Structural Motifs and Residues in the Brevinin-1 Family
| Feature | Description | Typical Position(s) | Significance |
|---|---|---|---|
| N-terminal Hydrophobic Region | A sequence rich in hydrophobic amino acids. | N-terminus | Essential for membrane insertion. mdpi.comresearchgate.net |
| FLP Motif | A conserved tripeptide (Phenylalanine-Leucine-Proline). | N-terminus | Contributes to high hydrophobicity. researchgate.netmdpi.com |
| Proline Hinge | A proline residue that creates a flexible kink. | ~14 | Separates N- and C-terminal domains, provides structural flexibility. nih.govresearchgate.net |
| "Rana box" | A cyclic heptapeptide formed by a disulfide bond. | C-terminus | Provides structural stability; involved in membrane interaction. researchgate.netgoogle.com |
| Disulfide Linkage | A covalent bond between two cysteine residues. | Cys¹⁸ and Cys²⁴ | Stabilizes the "Rana box" loop. vulcanchem.com |
| Invariant Ala⁹ | A conserved alanine residue. | 9 | Important for structural integrity. nih.govfrontiersin.org |
| Invariant Cys¹⁸, Lys²³, Cys²⁴ | Conserved cysteine and lysine residues. | 18, 23, 24 | Form the core of the "Rana box" and contribute to its structure and charge. nih.govmdpi.comfrontiersin.org |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Brevinin-1-OR3 |
| Brevinin-1 |
| Brevinin-1E |
| Brevinin-1GHa |
| Brevinin-1GHd |
| Brevinin-1PLb |
| Brevinin-1PLc |
| Brevinin-1SY |
| Brevinin-2 |
| Brevinin-2MP |
| Brevinin-2R |
| Cath-MH |
| Tigerinin-1R |
| HR-CATH |
| Alanine |
| Arginine |
| Asparagine |
| Cysteine |
| Glutamic acid |
| Histidine |
| Leucine |
| Lysine |
| Phenylalanine |
| Proline |
| Serine |
Conformational Changes Upon Interaction with Biological Membranes
In an aqueous solution, peptides of the Brevinin-1 family typically exist in a random coil structure. nih.gov However, upon encountering a membrane-mimicking environment, such as the lipid bilayer of a cell, they undergo a significant conformational change, adopting an amphipathic α-helical structure. nih.govmdpi.com This transition is a critical step in their mechanism of action, allowing for the segregation of their hydrophobic and hydrophilic residues. mdpi.com The hydrophobic face of the helix interacts with the lipid core of the membrane, while the hydrophilic face, often containing cationic residues, can form pores or channels. mdpi.com
This induced α-helical conformation is essential for the peptide's ability to perturb the phospholipid bilayer of target membranes. researchgate.netnih.gov The interaction can lead to membrane permeabilization, disruption of cellular integrity, and ultimately, cell death. Studies using techniques like circular dichroism (CD) spectroscopy have confirmed this conformational shift in the presence of membrane-mimetic solvents like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govfrontiersin.orgnih.gov For instance, while Brevinin-1 peptides show a random coil structure in an aqueous buffer, they exhibit a high α-helical content in a 50% TFE solution or in the presence of SDS micelles. nih.govfrontiersin.orgmdpi.com This structural adaptation is a hallmark of the Brevinin-1 family's interaction with biological membranes. mdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Functionality
The biological activity of Brevinin-1 peptides is intrinsically linked to their physicochemical properties. Extensive structure-activity relationship (SAR) studies have been conducted to understand how modifications in their structure affect their function.
Influence of Net Charge and Cationicity on Activity
The net positive charge of Brevinin-1 peptides, arising from the presence of cationic amino acids like lysine (Lys) and arginine (Arg), plays a pivotal role in their initial interaction with negatively charged microbial membranes. researchgate.netnih.govmdpi.com This electrostatic attraction facilitates the accumulation of the peptides on the bacterial cell surface. mdpi.com
Increasing the net positive charge generally enhances the antimicrobial activity of these peptides. researchgate.netju.edu.joju.edu.jo However, an excessively high net charge can also lead to increased hemolytic activity, which is the lysis of red blood cells, a significant consideration for therapeutic applications. researchgate.netju.edu.joju.edu.jo Therefore, a delicate balance of cationicity is required to optimize antimicrobial potency while minimizing toxicity to host cells. mdpi.commendeley.com Studies have shown that a net positive charge of at least +2 is often essential for the antimicrobial action of these cationic peptides. mdpi.com
Table 1: Impact of Net Charge on the Activity of Brevinin-1 Analogues
| Peptide Analogue | Net Charge | Antimicrobial Activity (MIC) | Hemolytic Activity (HC50) | Reference |
|---|---|---|---|---|
| Brevinin-1OS | +3 | Active against Gram-positive bacteria and fungi | High | mdpi.com |
| OSa (Brevinin-1OS without Rana-box) | +1 | Inactive | Inactive | mdpi.com |
| tB2U-K | +4 | Improved activity against bacteria and fungi | - | mdpi.com |
| tB2U-6K | +6 | Further improved activity, especially against Gram-negative bacteria | - | mdpi.com |
| Brevinin-1pl-3H | - | Reduced activity against Gram-negative bacteria | Reduced hemolysis | frontiersin.org |
MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity; a lower value indicates higher potency. HC50 (50% Hemolytic Concentration) is a measure of toxicity; a higher value indicates lower toxicity. The table is populated with representative data from the provided search results.
Role of Hydrophobicity and Amphiphilicity in Membrane Interaction and Selectivity
Hydrophobicity and amphiphilicity are critical determinants of how Brevinin-1 peptides interact with and disrupt cell membranes. researchgate.netmdpi.comfrontiersin.orgmdpi.commendeley.commdpi.comnih.govresearchgate.net The hydrophobic residues facilitate the insertion of the peptide into the lipid bilayer, a key step in membrane permeabilization. researchgate.netmdpi.com
A high degree of hydrophobicity often correlates with strong antimicrobial and hemolytic activity. researchgate.netmdpi.com This is because the hydrophobic interactions drive the partitioning of the peptide into the membrane core. mdpi.com However, excessive hydrophobicity can lead to a lack of selectivity between microbial and host cells, resulting in high toxicity. researchgate.net
Amphiphilicity, the spatial separation of hydrophobic and hydrophilic residues along the peptide backbone, is crucial for forming the α-helical structure necessary for membrane disruption. mdpi.com A well-defined amphipathic helix allows the peptide to effectively interact with both the lipid and aqueous phases of the membrane environment. mdpi.commdpi.com The balance between hydrophobicity and hydrophilicity is therefore essential for achieving potent and selective antimicrobial activity. mdpi.com
Impact of Peptide Length and Amino Acid Composition
The amino acid composition dictates the key physicochemical properties of the peptide, including its net charge, hydrophobicity, and amphipathicity. frontiersin.orgmdpi.com The presence of specific amino acids at particular positions can have a profound impact on activity. For example, substitutions with arginine have been shown to enhance activity against Gram-positive bacteria, while lysine substitutions can sometimes decrease activity due to reduced hydrophobicity. frontiersin.org Histidine substitutions have been observed to reduce hemolytic activity, thereby improving selectivity. frontiersin.org
Significance of Specific Residues and Motifs for Modulated Bioactivities
Certain amino acid residues and conserved motifs within the Brevinin-1 family are critical for their structure and function. mdpi.comresearchgate.netfrontiersin.org
The "Rana Box": A highly conserved feature of many Brevinin-1 peptides is the C-terminal "Rana box," a disulfide-bridged cyclic heptapeptide loop. mdpi.comfrontiersin.org This structure is believed to stabilize the α-helical conformation and protect the peptide from degradation by proteases. mdpi.com While its elimination can sometimes reduce activity, in some cases, it does not completely abolish it, suggesting its role can be context-dependent. nih.gov
Proline Hinge: A proline residue is often found around position 14, creating a "kink" or hinge in the peptide's structure. nih.govmdpi.com This proline-induced bend is thought to be important for the peptide's ability to insert into and disrupt the membrane. mdpi.com
N-terminal Hydrophobic Motif: Many Brevinin-1 peptides possess a hydrophobic motif, such as 'FLP', at their N-terminus, which is crucial for their interaction with the lipid bilayer. researchgate.netnih.gov
Conserved Residues: Specific residues at certain positions are highly conserved across the Brevinin-1 family, such as Alanine at position 9, and the Cysteine and Lysine residues within the Rana box. mdpi.comfrontiersin.org These conserved residues are likely fundamental to the structural integrity and function of these peptides.
Table 2: Key Residues and Motifs in Brevinin-1 Family Peptides
| Residue/Motif | Position | Putative Function | Reference |
|---|---|---|---|
| "Rana Box" (Cys-Xxx-Xxx-Xxx-Xxx-Lys-Cys) | C-terminus | Structural stability, resistance to proteolysis | mdpi.comfrontiersin.org |
| Proline (Pro) | ~14 | Induces a structural kink, facilitates membrane interaction | nih.govmdpi.com |
| N-terminal Hydrophobic Motif (e.g., FLP) | N-terminus | Initial interaction with the lipid bilayer | researchgate.netnih.gov |
| Alanine (Ala) | 9 | Conserved, likely structural role | mdpi.comfrontiersin.org |
| Cysteine (Cys) | Within Rana Box | Forms disulfide bridge | mdpi.comfrontiersin.org |
| Lysine (Lys) | Within Rana Box | Contributes to positive charge | mdpi.comfrontiersin.org |
This table summarizes the significance of specific residues and motifs based on the provided search results.
Biological Activities and Molecular Mechanisms of Brevinin 1 Or3 and Brevinin 1 Family Peptides
Broad-Spectrum Antimicrobial Activity
Peptides belonging to the Brevinin-1 (B586460) family are renowned for their wide-ranging efficacy against a diverse array of microorganisms, including antibiotic-resistant strains. nih.govportlandpress.com
Brevinin-1 family peptides consistently demonstrate potent activity against Gram-positive bacteria. For instance, Brevinin-1GHd is highly effective against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) of 2 µM and 4 µM, respectively. portlandpress.com Another peptide, Brevinin-1OS, also shows significant activity against S. aureus and MRSA. mdpi.com Similarly, Brevinin-1BW exhibits strong inhibitory action against S. aureus, multidrug-resistant S. aureus, and Enterococcus faecalis, with MIC values of 6.25 µg/mL for the staphylococcal strains and 3.125 µg/mL for E. faecalis. A study on an engineered peptide, brevinin-1pl-3H, reported an MIC of 4 µM against MRSA.
Table 1: Efficacy of Brevinin-1 Family Peptides Against Gram-Positive Bacteria
| Peptide | Organism | MIC |
|---|---|---|
| Brevinin-1GHd | Staphylococcus aureus | 2 µM |
| Methicillin-resistant S. aureus (MRSA) | 4 µM | |
| Brevinin-1OS | Staphylococcus aureus | 4 µM |
| Methicillin-resistant S. aureus (MRSA) | 8 µM | |
| Enterococcus faecalis | 16 µM | |
| Brevinin-1BW | Staphylococcus aureus | 6.25 µg/mL |
| Multidrug-resistant S. aureus | 6.25 µg/mL | |
| Enterococcus faecalis | 3.125 µg/mL | |
| brevinin-1pl-3H | Methicillin-resistant S. aureus (MRSA) | 4 µM |
The activity of Brevinin-1 peptides extends to Gram-negative bacteria, although sometimes at higher concentrations compared to their effects on Gram-positive strains. Brevinin-1GHd was found to be less potent against Escherichia coli and Pseudomonas aeruginosa, with MICs of 8 µM and 32 µM, respectively. portlandpress.com In contrast, Brevinin-1OS exhibited weaker activity against these same organisms. mdpi.com Another family member, Brevinin-1GHa, demonstrated potent activity against E. coli. mdpi.com The Brevinin-2 subfamily, represented by Brevinin-2R, has shown activity against E. coli, P. aeruginosa, and Klebsiella pneumoniae. nih.gov
Table 2: Efficacy of Brevinin-1 Family Peptides Against Gram-Negative Bacteria
| Peptide | Organism | MIC |
|---|---|---|
| Brevinin-1GHd | Escherichia coli | 8 µM |
| Pseudomonas aeruginosa | 32 µM | |
| Brevinin-1OS | Escherichia coli | 64 µM |
| Pseudomonas aeruginosa | 64 µM | |
| Brevinin-1GHa | Escherichia coli | 6.25 µM |
Several Brevinin-1 peptides possess significant antifungal properties. Brevinin-1GHd is active against the yeast Candida albicans with an MIC of 4 µM. portlandpress.com Brevinin-1OS and Brevinin-1GHa also exhibit efficacy against this pathogenic fungus. mdpi.commdpi.com This broad-spectrum activity highlights their potential as versatile anti-infective agents. researchgate.netmdpi.com
Table 3: Antifungal Efficacy of Brevinin-1 Family Peptides
| Peptide | Organism | MIC |
|---|---|---|
| Brevinin-1GHd | Candida albicans | 4 µM |
| Brevinin-1OS | Candida albicans | 8 µM |
| Brevinin-1GHa | Candida albicans | 12.5 µM |
While antiviral activity is less commonly reported for the Brevinin-1 family compared to their antibacterial and antifungal actions, some studies have indicated such potential. Research on Brevinin-1 from Rana japonicum has shown it possesses activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). This suggests that the biological activities of the Brevinin family may extend to antiviral applications, warranting further investigation.
Cellular and Molecular Anticancer Activity
In addition to their antimicrobial effects, Brevinin-1 family peptides have demonstrated significant anti-proliferation activity against a range of human tumor cells. nih.govfrontiersin.org Their cationic nature facilitates interaction with the negatively charged membranes of cancer cells. mdpi.com
The anticancer mechanism of Brevinins is believed to involve preferential interaction with cancer cell membranes, which have a higher negative charge compared to normal cells due to an abundance of anionic molecules like O-glycosylated mucins and phosphatidylserines. nih.gov This electrostatic attraction leads to membrane disruption and subsequent cell death. A study on the engineered peptide brevinin-1pl and its analogues found significant inhibitory effects against both MCF-7 (breast cancer) and H838 (non-small cell lung cancer) cell lines at a concentration of 10⁻⁴ M. frontiersin.org Another peptide, Brevinin-1GHd, exhibited anti-proliferative activity against various cancer cell lines, including H157 (non-small cell lung cancer) and PC3 (prostate carcinoma), with IC₅₀ values of 2.987 µM and 9.854 µM, respectively. nih.gov
Table 4: Anticancer Activity of Brevinin-1 Family Peptides
| Peptide/Analogue | Cell Line | Activity |
|---|---|---|
| brevinin-1pl and analogues | MCF-7 (Breast Cancer) | Significant inhibition at 10⁻⁴ M |
| H838 (Non-small Cell Lung Cancer) | Significant inhibition at 10⁻⁴ M | |
| Brevinin-1GHd | H157 (Non-small Cell Lung Cancer) | IC₅₀: 2.987 µM |
| U251MG (Glioblastoma) | IC₅₀: 7.985 µM | |
| MDA-MB-435s (Melanoma) | IC₅₀: 1.197 µM | |
| PC3 (Prostate Carcinoma) | IC₅₀: 9.854 µM |
Mechanisms of Cancer Cell Lysis and Cytotoxicity
Brevinin-1 family peptides, including Brevinin-1-OR3, exhibit cytotoxic effects against cancer cells primarily through mechanisms that involve the disruption of the cell membrane. These peptides are typically cationic and amphipathic, characteristics that facilitate their interaction with the negatively charged components of cancer cell membranes. researchgate.netmdpi.comwikipedia.org The outer leaflet of cancer cell membranes often has a higher concentration of negatively charged molecules, such as phosphatidylserine, compared to normal cells, which contributes to the selective targeting by these peptides. mdpi.comoncotarget.com
The proposed mechanisms for cancer cell lysis by Brevinin-1 family peptides often mirror their antimicrobial actions, which include the formation of pores in the cell membrane. Models such as the "barrel-stave" and "carpet-like" models describe how these peptides can insert into and disrupt the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. researchgate.net For instance, some Brevinin-1 peptides have been shown to cause membrane lysis or pore formation in cancer cells. researchgate.net The α-helical structure adopted by these peptides in a membrane-like environment is crucial for this disruptive activity. researchgate.net
Beyond direct membrane permeabilization, the cytotoxic effects can also be mediated through a lysosomal-mitochondrial pathway. Some antimicrobial peptides (AMPs) have been shown to induce a lysosomal death pathway. mdpi.com This process may involve the peptide causing permeabilization of the lysosomal membrane, leading to the release of lysosomal enzymes into the cytoplasm. This can trigger a cascade of events, including decreased mitochondrial membrane potential and an increase in reactive oxygen species (ROS), ultimately leading to cell death that may resemble autophagy-like cell death. mdpi.com While this mechanism has been detailed for peptides like Brevinin-2R, it suggests a potential pathway for other Brevinin family members. mdpi.com
The cytotoxic activity of some Brevinin-1 peptides has been demonstrated against various cancer cell lines. For example, Brevinin-1EG showed broad-spectrum anti-proliferative activity against several human cancer cell lines, including U-2OS (osteosarcoma), HepG2 (liver cancer), HT-29 (colon cancer), A375 (melanoma), HeLa (cervical cancer), and A549 (lung cancer), with its action linked to attacking the membrane structure. researchgate.net Similarly, Brevinin-1RL1 was found to preferentially inhibit tumor cells over non-tumor cells, inducing both necrosis and apoptosis. mdpi.com
Table 1: Cytotoxic Activity of Brevinin-1 Family Peptides on Various Cancer Cell Lines
| Peptide | Cancer Cell Line | Effect | Reference |
| Brevinin-1EG | U-2OS, HepG2, HT-29, A375, HeLa, A549 | Anti-proliferative activity (IC50 values from 15-22 µg/mL) | researchgate.net |
| Brevinin-1RL1 | Various tumor cells | Preferential inhibition, induction of necrosis and apoptosis | mdpi.com |
| Brevinin-1BW | A375, A549, HeLa, HepG2, U-2OS, HCT116 | Inhibitory effects on proliferation | mdpi.com |
| Brevinin-1pl and analogues | MCF-7 (breast cancer), H838 (non-small cell lung cancer) | Significant inhibitory efficacy | frontiersin.org |
Potential Intracellular Non-Membranolytic Actions
While membrane disruption is a primary mechanism of action for many antimicrobial peptides (AMPs), including the Brevinin-1 family, there is evidence for intracellular non-membranolytic actions. wikipedia.orgnih.gov These mechanisms involve the peptide penetrating the cell membrane without causing immediate lysis and then interacting with intracellular targets to induce cell death. wikipedia.orgnih.gov
For some AMPs, once inside the cell, they can interfere with crucial cellular processes. These can include the inhibition of DNA, RNA, and protein synthesis, or the inhibition of specific enzymes. wikipedia.org For instance, some AMPs are known to bind to DNA. nih.govresearchgate.net While direct evidence for this compound inhibiting DNA synthesis or causing cytoskeleton disruption is not explicitly detailed in the provided search results, these are recognized non-membranolytic mechanisms for AMPs in general. nih.gov
Immunomodulatory and Anti-Inflammatory Effects
Certain members of the Brevinin-1 family have demonstrated significant immunomodulatory and anti-inflammatory properties, highlighting their potential to influence the host's immune response. frontiersin.orgnih.govnih.gov
A key anti-inflammatory mechanism of some Brevinin-1 peptides is their ability to bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent inducer of inflammation. frontiersin.orgnih.govnih.gov For example, Brevinin-1GHd has been shown to bind to LPS with a dissociation constant (Kd) of 6.49 ± 5.40 mM. frontiersin.orgnih.govresearchgate.net This binding action can prevent LPS from activating inflammatory pathways in immune cells like macrophages. frontiersin.orgnih.gov Similarly, Brevinin-1BW has also been reported to possess significant LPS-binding activity. nih.govresearchgate.net
Table 2: Effect of Brevinin-1 Peptides on Pro-Inflammatory Cytokine Release in LPS-Stimulated RAW 264.7 Cells
| Peptide | Concentration | Cytokine | Percent Reduction | Reference |
| Brevinin-1GHd | 4 µM | NO | ~87.31% | frontiersin.org |
| Brevinin-1GHd | 4 µM | TNF-α | ~44.09% | frontiersin.org |
| Brevinin-1GHd | 4 µM | IL-6 | ~72.10% | frontiersin.org |
| Brevinin-1GHd | 4 µM | IL-1β | ~67.20% | frontiersin.org |
| Brevinin-1BW | 4 µg/mL | TNF-α | 87.31% | mdpi.com |
| Brevinin-1BW | 4 µg/mL | IL-1β | 91.46% | mdpi.com |
| Brevinin-1BW | 4 µg/mL | IL-6 | 77.82% | mdpi.com |
The anti-inflammatory effects of Brevinin-1 peptides are further mediated by their ability to inactivate key intracellular signaling pathways. Specifically, Brevinin-1GHd has been shown to inhibit the inflammatory response induced by LPS through the inactivation of the mitogen-activated protein kinase (MAPK) signaling pathway in RAW 264.7 cells. frontiersin.orgnih.govresearchgate.net This peptide was observed to reduce the phosphorylation of JNK, ERK, and p38 proteins, which are key components of the MAPK pathway. frontiersin.org At a concentration of 4 μM, Brevinin-1GHd reduced the ratios of p-JNK/JNK, p-ERK/ERK, and p-p38/p38 by approximately 27.68%, 36.80%, and 51.29%, respectively, compared to the LPS-stimulated group. frontiersin.orgnih.gov
Anti-Biofilm Activity
Several peptides within the Brevinin-1 family have demonstrated the ability to combat bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. mdpi.comnih.gov
Brevinin-1 peptides can both inhibit the formation of new biofilms and eradicate existing, mature biofilms. For example, Brevinin-1GHa was able to prevent the formation of biofilms of Staphylococcus aureus, Escherichia coli, and Candida albicans at concentrations of 4, 32, and 2 µM, respectively. mdpi.com This peptide could also eliminate the mature biofilms of these same microbes at concentrations of 16, 64, and 8 µM, respectively. mdpi.com
Other Brevinin-1 peptides and their analogues, such as brevinin-1OS and its derivatives OSd, OSe, and OSf, have also shown significant anti-biofilm activity against strains like S. aureus and Meticillin-resistant Staphylococcus aureus (MRSA). mdpi.com Brevinin-1BW has also been reported to possess strong biofilm inhibitory and eradication capabilities. nih.govresearchgate.net The mechanism behind this activity is often linked to the peptides' ability to disrupt the bacterial membranes within the biofilm structure. nih.govresearchgate.net
Table 3: Anti-Biofilm Activity of Brevinin-1GHa
| Microorganism | Minimum Biofilm Inhibitory Concentration (MBIC) | Minimal Biofilm Eradication Concentration (MBEC) | Reference |
| Staphylococcus aureus | 4 µM | 16 µM | mdpi.com |
| Escherichia coli | 32 µM | 64 µM | mdpi.com |
| Candida albicans | 2 µM | 8 µM | mdpi.com |
Inhibition of Biofilm Formation
Brevinin-1 peptides have been shown to effectively prevent the formation of biofilms by various pathogenic bacteria. For instance, Brevinin-1GHa demonstrated the ability to inhibit biofilm formation by Staphylococcus aureus, Escherichia coli, and Candida albicans at concentrations of 4 µM, 32 µM, and 2 µM, respectively. mdpi.com Similarly, Brevinin-1GHd has been reported to inhibit the formation of biofilms, a crucial aspect in combating the rise of antibiotic resistance. nih.gov The mechanism behind this inhibition lies in the peptides' ability to interfere with the initial stages of bacterial attachment and colonization on a surface. Some brevinin-1 analogues have also shown activity in preventing S. aureus biofilm formation. researchgate.net
Eradication of Mature Biofilms
Beyond preventing their formation, brevinin-1 peptides are also capable of dismantling established, mature biofilms. Brevinin-1GHa, for example, could eradicate pre-formed biofilms of S. aureus at 16 µM, E. coli at 64 µM, and C. albicans at 8 µM. mdpi.com This demonstrates a potent disruptive capability against the complex matrix of mature biofilms. Brevinin-1GHd has also been shown to eradicate existing biofilms, which are notoriously difficult to treat with conventional antibiotics. nih.gov Studies on other brevinin-1 peptides and their derivatives have confirmed their ability to eradicate mature biofilms of S. aureus and Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This dual action of inhibiting formation and eradicating mature biofilms makes the brevinin-1 family a promising avenue for developing anti-biofilm therapeutics. researchgate.net
Cellular and Biophysical Mechanisms of Action
The antimicrobial and anti-biofilm activities of the Brevinin-1 family are rooted in their ability to interact with and disrupt bacterial cell membranes and interfere with essential cellular processes.
Membrane Depolarization and Permeabilization
A primary mechanism of action for brevinin-1 peptides is the disruption of the bacterial cell membrane's integrity. researchgate.net These peptides can cause membrane depolarization, which is the reduction of the membrane potential. google.com For instance, amidated brevinin-1 peptides have been shown to depolarize the membranes of S. aureus and Vibrio cholerae at their minimum inhibitory concentrations (MICs). google.com This depolarization is often followed by permeabilization, where the membrane becomes leaky, leading to the loss of cellular contents and ultimately, cell death. mdpi.com
SYTOX Green assays, which measure membrane permeability, have confirmed that brevinin-1 peptides and their analogues can disrupt the membrane stability of both Gram-positive and Gram-negative bacteria. nih.gov The ability of these peptides to permeabilize the cell membrane has been observed in various bacterial species, including S. aureus and C. albicans. mdpi.com This membranolytic activity is a key feature of their potent antimicrobial effect. mdpi.comgoogle.com
Proposed Pore-Forming Models (e.g., Barrel-Stave, Carpet Model)
The process of membrane disruption by brevinin-1 peptides is often explained by established models of antimicrobial peptide action. nih.gov Two prominent models are the "barrel-stave" and the "carpet" models. nih.govmdpi.com
In the barrel-stave model , the peptides insert themselves into the lipid bilayer, arranging like the staves of a barrel to form a pore or channel through the membrane. google.commdpi.com The hydrophilic regions of the peptides line the interior of the pore, allowing for the passage of water and ions, which disrupts the cell's osmotic balance. mdpi.com
In the carpet model , the peptides accumulate on the surface of the bacterial membrane, aligning parallel to the lipid bilayer, much like a carpet. google.commdpi.com This accumulation disrupts the membrane's curvature and integrity, leading to the formation of transient pores or a detergent-like effect that solubilizes the membrane. google.com It is speculated that brevinin-1 peptides may utilize a combination of these models to exert their antimicrobial effects. mdpi.com
Interactions with Anionic Phospholipids (B1166683) and Negatively Charged Membrane Components
The selectivity of brevinin-1 peptides for bacterial membranes over host cells is largely attributed to differences in membrane composition. mdpi.com Bacterial membranes are rich in anionic (negatively charged) phospholipids, such as phosphatidylglycerol. mdpi.com The cationic (positively charged) nature of brevinin-1 peptides facilitates a strong electrostatic attraction to these negatively charged components. nih.govmdpi.com
This initial electrostatic interaction is a crucial first step, bringing the peptides into close proximity with the bacterial membrane. nih.gov Following this, the hydrophobic residues of the peptides can insert into the lipid bilayer, leading to the disruptive events described by the pore-forming models. mdpi.com In Gram-negative bacteria, these peptides can also interact with lipopolysaccharides (LPS) on the outer membrane. mdpi.com The ability of brevinin-1 peptides to bind to negatively charged molecules like lipoteichoic acid (LTA) in Gram-positive bacteria has also been demonstrated. nih.gov
Intracellular Target Modulation (e.g., Proton Motive Force (PMF) collapse, metabolic interference)
Beyond direct membrane disruption, there is evidence that brevinin-1 peptides can interfere with crucial intracellular processes. One such target is the proton motive force (PMF). The PMF is an electrochemical gradient across the bacterial membrane that is essential for vital cellular functions, including ATP synthesis and transport of molecules. biorxiv.orgbiorxiv.org
Mechanistic studies on a brevinin-1 analogue, 5R, have indicated a link between the collapse of the PMF and membrane perturbation as the peptides aggregate on the bacterial surface. nih.gov The dissipation of the PMF can severely impair the cell's energy metabolism. nih.gov This can be achieved by disrupting either the electrical potential (ΔΨ) or the pH gradient (ΔpH) across the membrane. nih.gov Furthermore, some antimicrobial peptides have been shown to interfere with metabolic activity within biofilms, leading to a decrease in viability. scielo.br The collapse of the PMF represents a significant, and potentially synergistic, mechanism of bacterial killing for the brevinin-1 family. nih.gov
Synthetic Strategies and Peptide Engineering for Functional Optimization of Brevinin 1 Peptides
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Brevinin-1 (B586460) Analogues
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing Brevinin-1 analogues for research and development. nih.govfrontiersin.org This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. nih.govgoogle.com The Fmoc (9-fluorenylmethoxycarbonyl) strategy is a commonly used approach in the synthesis of Brevinin-1 peptides and their derivatives. google.com
The general workflow of Fmoc-based SPPS for Brevinin-1 analogues involves:
Resin Preparation : The synthesis begins with a resin, often an amide resin, to produce C-terminally amidated peptides, a common feature in natural Brevinin-1 that can increase stability. google.commdpi.com
Deprotection : The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.gov
Coupling : The next protected amino acid is activated by a coupling reagent, such as 2-(1H-benzotriazole)-1,1,3,3-tetramethyluronium (HBTU) in the presence of a base like N-methylmorpholine (NMM), and then added to the deprotected N-terminus of the growing peptide chain. nih.gov
Washing : After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.
Cleavage and Deprotection : Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and all remaining amino acid side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) in the presence of scavengers like water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT) to prevent side reactions. nih.gov
Purification : The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to isolate the desired peptide from any impurities. frontiersin.orgmdpi.com The purity and mass of the final peptide are confirmed using techniques like mass spectrometry (e.g., MALDI-TOF MS). google.com
This systematic process enables the precise synthesis of various Brevinin-1 analogues, including those with amino acid substitutions, truncations, and other modifications designed to enhance their biological properties. nih.govfrontiersin.orgmdpi.com
Rational Design Principles for Enhanced Efficacy and Selectivity
The modification of natural Brevinin-1 peptides is guided by rational design principles aimed at maximizing their therapeutic potential while minimizing undesirable side effects like hemolysis (destruction of red blood cells). mdpi.com The key physicochemical properties that are manipulated include cationicity, hydrophobicity, amphipathicity, and secondary structure. mdpi.comresearchgate.net
Cationicity : A net positive charge is crucial for the initial interaction of AMPs with the negatively charged components of bacterial membranes. nih.gov Increasing the net positive charge, often by incorporating cationic amino acids, can enhance antimicrobial activity. However, an excessive increase in charge does not always lead to better efficacy and can sometimes reduce activity against certain bacteria. nih.gov
Hydrophobicity and Amphipathicity : The balance between the hydrophobic and hydrophilic regions of the peptide is critical. mdpi.com An amphipathic structure, where hydrophobic and hydrophilic residues are segregated on opposite faces of the helical peptide, facilitates membrane insertion and disruption. google.com Helical wheel projections are often used to visualize and design peptides with optimal amphipathicity. google.com Increasing hydrophobicity can enhance antimicrobial potency, but it is often associated with increased hemolytic activity. mdpi.com Therefore, a key challenge is to find an optimal hydrophobic/hydrophilic balance that maintains antimicrobial efficacy while reducing toxicity to host cells. mdpi.com
Secondary Structure : Brevinin-1 peptides typically adopt a random coil structure in aqueous solution but form an α-helical conformation in a membrane-mimicking environment. frontiersin.orgnih.gov This α-helical structure is important for their mechanism of action. mdpi.com Modifications that stabilize the α-helical structure can lead to enhanced activity. Circular dichroism (CD) spectroscopy is a key technique used to analyze the secondary structure of these peptides in different environments. frontiersin.orgmdpi.com
By systematically altering these properties, researchers can design Brevinin-1 analogues with improved therapeutic indices, meaning they are more potent against microbes and less toxic to mammalian cells. mdpi.com
Amino Acid Substitution Strategies
Incorporation of Arginine, Lysine (B10760008), and Histidine Residues
The incorporation of cationic amino acids such as arginine (Arg), lysine (Lys), and histidine (His) is a common strategy to enhance the antimicrobial properties of Brevinin-1 peptides by increasing their net positive charge. frontiersin.orgnih.gov
Arginine (Arg) : Substituting lysine residues with arginine has been shown to enhance activity against Gram-positive bacteria. frontiersin.orgnih.gov The guanidinium (B1211019) group of arginine can form more hydrogen bonds with the phosphate (B84403) groups of bacterial membranes compared to the primary amine of lysine, potentially leading to stronger interactions. However, this substitution can sometimes reduce efficacy against Gram-negative bacteria and may increase hemolytic activity. nih.govfrontiersin.orgnih.gov
Lysine (Lys) : The addition or substitution of lysine can also increase cationicity. However, in some cases, substituting all lysines with arginines or adding extra lysines has been observed to decrease activity against Gram-positive bacteria, possibly due to a reduction in hydrophobicity. nih.govfrontiersin.orgnih.gov This highlights the delicate balance required between charge and hydrophobicity.
Histidine (His) : Substituting lysine with histidine has been shown to reduce hemolytic activity, thereby improving the peptide's selectivity. frontiersin.orgnih.gov While this substitution may lead to a decrease in activity against Gram-negative bacteria, it can retain activity against Gram-positive strains like MRSA and even confer antifungal properties. frontiersin.orgnih.govresearchgate.net
The strategic placement and choice of these cationic residues can significantly impact the peptide's spectrum of activity and its toxicity profile. frontiersin.orgnih.gov
| Peptide Name | Modification | Effect on Activity | Reference |
| brevinin-1pl-2R | Lysine to Arginine substitution | Enhanced activity against Gram-positive bacteria, reduced against Gram-negative. | frontiersin.orgnih.gov |
| brevinin-1pl-5R | All Lysines to Arginine substitution | Reduced activity against Gram-negative bacteria, slightly enhanced against some Gram-positive bacteria. | nih.govfrontiersin.orgnih.gov |
| brevinin-1pl-6K | Lysine addition | Reduced activity against Gram-positive bacteria. | frontiersin.orgnih.gov |
| brevinin-1pl-3H | Lysine to Histidine substitution | Reduced activity against Gram-negative bacteria, retained against Gram-positive, reduced hemolysis, added antifungal activity. | frontiersin.orgnih.govresearchgate.net |
Substitution with D-Amino Acids for Proteolytic Stability
A major hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases in the body. tums.ac.irresearchgate.net A common and effective strategy to overcome this is the substitution of naturally occurring L-amino acids with their non-natural D-enantiomers. tums.ac.irresearchgate.net
Proteases are highly specific enzymes that recognize and cleave peptide bonds between L-amino acids. researchgate.net By incorporating D-amino acids at protease-sensitive sites, the peptide becomes resistant to cleavage, thereby increasing its stability and bioavailability. tums.ac.irresearchgate.net Studies on Brevinin-1 and other antimicrobial peptides have shown that D-amino acid substitution can significantly enhance proteolytic stability while retaining antimicrobial activity. tums.ac.ir For example, replacing L-amino acids with D-amino acids in Brevinin-2R, a related peptide, dramatically increased its stability against trypsin. tums.ac.ir This strategy can be applied to Brevinin-1 analogues to improve their therapeutic potential for in vivo applications. mdpi.comnih.gov
Tryptophan Insertion for Amphiphilicity Enhancement
Tryptophan (Trp) is a unique amino acid with a large, hydrophobic indole (B1671886) side chain that has a propensity to anchor at the lipid-water interface of cell membranes. nih.govmdpi.com The insertion of tryptophan residues into the nonpolar face of the α-helix of Brevinin-1 peptides is a strategy used to enhance the peptide's amphiphilicity. nih.gov
This enhanced amphiphilicity can lead to stronger interactions with bacterial membranes, potentially increasing antimicrobial potency. nih.gov For instance, in the design of analogues of a Brevinin-1 peptide named B1A, tryptophan was inserted to increase the hydrophobicity of the nonpolar surface. nih.gov However, it's a balancing act, as excessive hydrophobicity can also lead to peptide aggregation in aqueous solution, which might decrease activity, or increase non-specific lysis of host cells, such as red blood cells. mdpi.comresearchgate.net
C-terminal Amidation and its Functional Implications
C-terminal amidation is one of the most common post-translational modifications (PTMs) observed in naturally occurring antimicrobial peptides (AMPs), including members of the brevinin-1 family. biorxiv.orgnih.gov This modification, where the C-terminal carboxylic acid is replaced by a primary amide, is an energetically costly process for the organism, indicating its significant biological importance. biorxiv.org The amidation process itself often involves the enzyme peptidyl-glycine alpha-amidating monooxygenase, which acts on a glycine-extended precursor peptide. nih.gov
Research indicates that C-terminal amidation is frequently essential for the antimicrobial potency of these peptides. researchgate.netnih.gov For instance, studies on brevinin-1 HYba1 and brevinin-1 HYba2 showed that the amidated forms had increased activity against tested microbes compared to their non-amidated (acidic) counterparts. researchgate.net Similarly, for the peptide amurin-9KY, C-terminal amidation was found to be essential for its antimicrobial function. nih.gov Some brevinin-1 peptides discovered in nature, such as those from the frog Rana okinavana, lack the typical C-terminal "Rana box" disulfide bridge but possess a C-terminal amide, confirming that this modification is sufficient for potent antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus. nih.gov
Structurally, amidation plays a crucial role in stabilizing the α-helical conformation of brevinin peptides, particularly upon interaction with membrane-mimetic environments. biorxiv.orgnih.gov This stabilized helical structure is believed to be critical for the peptide's ability to perturb and penetrate the lipid bilayer of target cell membranes. biorxiv.orgnih.gov In contrast, the corresponding carboxylated peptides may form more hydrogen bonds with lipid head groups, keeping them at the water-lipid interface rather than allowing them to penetrate the membrane. biorxiv.org This stabilization effect was observed in dermaseptin (B158304) S3, where the amidated form was up to 30% more ordered than its more flexible and less effective carboxylated version. mdpi.com
The effect of amidation on hemolytic activity—the lysis of red blood cells—is also a critical consideration for therapeutic development. In some cases, amidation can reduce hemolytic activity. For amurin-9KY, both C-terminal amidation and the presence of the heptapeptide (B1575542) ring contributed to its low hemolytic activity. nih.gov However, for other peptides, amidation has been shown to increase hemolytic activity, which often correlates with increased hydrophobicity and α-helicity. mdpi.comnih.gov
| Peptide/Analog | Modification | Impact on Antimicrobial Activity | Impact on Hemolytic Activity | Structural Effect | Reference |
| Brevinin-1 HYba1/2 | C-terminal Amidation | Increased activity against tested microbes. | Did not significantly alter hemolytic properties. | Promotes α-helical structure in membrane-mimetic environments. | researchgate.netgoogle.com |
| Brevinin-1E | C-terminal Amidation | Amidation is a common feature; linearization of the amide did not greatly affect activity. | Correlated with hydrophobicity and α-helicity. | The intra-disulfide bridge helps induce the α-helical structure. | nih.gov |
| Amurin-9KY | C-terminal Amidation | Essential for antimicrobial activity. | Significantly reduced hemolytic activity. | Adopts α-helical conformation in TFE/H₂O solution. | nih.gov |
| R. okinavana Brevinins | Acyclic, C-terminally Amidated | Potently inhibited E. coli and S. aureus. | Not specified. | Lacks the C-terminal cyclic domain. | nih.gov |
Glycosylation and other Post-Synthetic Modifications
Beyond amidation, brevinin-1 peptides can be optimized through other post-synthetic modifications, including glycosylation and alterations to their disulfide bridge structure. These modifications aim to enhance therapeutic properties such as stability, selectivity, and antimicrobial potency while minimizing cytotoxicity. mdpi.com
Glycosylation is the enzymatic process of attaching sugar moieties (glycans) to proteins and peptides. This modification can significantly alter a peptide's pharmacokinetic and pharmacodynamic properties. mdpi.com While not as commonly documented for brevinin-1 peptides as amidation, glycosylation is a recognized strategy for improving AMPs. mdpi.commdpi.com The potential benefits include:
Improved Stability: Glycans can protect the peptide backbone from proteolytic degradation, increasing its half-life in biological systems. mdpi.com
Enhanced Selectivity: Glycosylation can modulate the peptide's interaction with mammalian versus bacterial cells, potentially reducing cytotoxicity. mdpi.com For instance, cancer cells often have higher levels of O-glycosylated mucins on their surface, which can serve as a preferential target for certain AMPs. nih.gov
Specific studies on glycosylated brevinin-1 peptides are limited, but analysis of related peptides from frog skin indicates that O- and N-glycosylation are generally absent in many naturally isolated brevinins. psu.edu
Other Key Modifications:
Disulfide Bridge and the "Rana Box": The most characteristic feature of most brevinin-1 peptides is the C-terminal heptapeptide loop, known as the "Rana box," formed by a disulfide bond between two cysteine residues (Cys¹⁸-Xaa₄-Lys-Cys²⁴). mdpi.commdpi.com This cyclic structure was long thought to be essential for activity. psu.edu However, studies have shown that eliminating the disulfide bridge (linearization) or even the entire loop does not necessarily abolish antimicrobial function, though it can impact structural stability and hemolytic activity. nih.govmdpi.commdpi.com For example, a linearized analog of Brevinin-1E showed less hemolytic activity than the native peptide. nih.gov
Cyclization: Beyond the native "Rana box," peptide cyclization is a broader engineering strategy. Studies on brevinin-1 HYba2 showed that a cyclic amidated version was the most promising antimicrobial agent against Aeromonas sobria. researchgate.net
Amino Acid Substitution: Replacing specific amino acids is a powerful tool. For instance, substituting lysine residues in a brevinin-2-related peptide resulted in analogs with retained antimicrobial activity but very low hemolytic activity. nih.gov
| Modification Type | Example Peptide/Family | Functional Consequence | Reference |
| Glycosylation | General AMPs | Can improve stability and selectivity, but effects on activity are variable. | nih.govmdpi.commdpi.com |
| Disulfide Bridge ("Rana Box") | Brevinin-1 Family | Contributes to structural stability and hydrophobicity; not always essential for antimicrobial activity but often affects hemolytic activity. | nih.govnih.govmdpi.commdpi.com |
| Linearization (Disulfide Removal) | Brevinin-1E | Did not greatly affect antimicrobial activity but decreased hemolytic activity in truncated fragments. | nih.gov |
| Cyclization & Amidation | Brevinin-1 HYba2 | Enhanced activity against Aeromonas sobria. | researchgate.net |
| Carboxyamidomethylation | Linearized Brevinin-1 | Resulted in antiviral activity against HSV-1M and HSV-2G. | nih.gov |
Advanced Research Methodologies for Brevinin 1 Or3 and Analogue Studies
Spectroscopic Techniques for Structural Analysis
Spectroscopic methods are fundamental to understanding the three-dimensional structure of Brevinin-1-OR3 and its analogues, which is intrinsically linked to their biological function.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination
Circular Dichroism (CD) spectroscopy is a powerful technique used to analyze the secondary structure of peptides like this compound. scilit.comyoutube.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins and peptides. youtube.com The resulting CD spectrum provides information about the proportions of α-helical, β-sheet, and random coil conformations.
In aqueous solutions, brevinin peptides, including Brevinin-1E, typically exist in a random coil conformation. scilit.comnih.gov However, in membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they adopt a more structured α-helical conformation. scilit.comnih.govnih.govmdpi.com For instance, studies on Brevinin-1GHd showed that it forms a stable α-helical structure in SDS solutions, with characteristic negative peaks around 208 and 222 nm and a positive peak near 192 nm. nih.gov The stability of this helical structure can be assessed under various conditions, such as increasing temperatures, to determine the peptide's thermal stability. nih.gov
The interaction of this compound analogues with components of bacterial membranes, like lipopolysaccharide (LPS), can also be monitored using CD spectroscopy. Changes in the CD spectrum upon addition of LPS can indicate binding and subsequent conformational changes in the peptide. nih.gov For example, the binding of Brevinin-1GHd to LPS resulted in an increased peak at 195 nm and a more pronounced trough at 208 nm, signifying a structural alteration upon interaction. nih.gov
The α-helical content of brevinin analogues can be quantified from their CD spectra using online servers like K2D3. mdpi.com This quantitative analysis is crucial for structure-activity relationship (SAR) studies, where the goal is to correlate the degree of helicity with antimicrobial potency. mdpi.comnih.gov
Table 1: Secondary Structure Analysis of Brevinin Analogues by CD Spectroscopy
| Peptide/Analogue | Environment | Predominant Secondary Structure | Key Spectral Features | α-Helical Content (%) | Reference |
|---|---|---|---|---|---|
| Brevinin-1E | Aqueous solution | Random coil | - | - | scilit.com |
| Brevinin-1E | 60% TFE/water | α-helix | - | - | scilit.com |
| Brevinin-1GHd | SDS solution | α-helix | Negative peaks at 208 & 222 nm, positive peak at 192 nm | - | nih.gov |
| Brevinin-1OS | 50% TFE in 10 mM NH4AC | α-helix | - | 94.61 | mdpi.com |
This table is interactive and based on data from the text.
Solution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
Solution Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, three-dimensional structural information of peptides in solution, mimicking different environments. scilit.comrcsb.org For brevinin peptides, NMR studies are often conducted in membrane-mimetic environments like dodecylphosphocholine (B1670865) (DPC) micelles or TFE-water mixtures to determine their active conformation. scilit.comrcsb.org
NMR studies have revealed that in aqueous solution, brevinin peptides like Brevinin-1BYa lack a defined secondary structure. rcsb.org However, in the presence of DPC micelles, Brevinin-1BYa adopts a distinct helix-hinge-helix motif. rcsb.org This structure typically consists of two α-helices connected by a flexible hinge region, often around a proline residue. nih.govrcsb.org For instance, the structure of Brevinin-1BYa in DPC micelles features two α-helices extending from Proline-3 to Phenylalanine-12 and from Proline-14 to Threonine-21, with a hinge at Glycine-13/Proline-14. rcsb.org
Paramagnetic probes, such as 5-doxyl-labelled stearic acid, can be incorporated into the micelles during NMR experiments to determine the peptide's orientation and depth of insertion into the membrane. rcsb.org These studies have shown that the helical segments of Brevinin-1BYa lie parallel to the micelle surface, with hydrophobic residues facing the micelle core and hydrophilic residues exposed to the solvent. rcsb.org This surface-oriented binding suggests a mechanism of action that may not involve the formation of transmembrane pores. rcsb.orgnih.gov
Membrane Interaction Studies
Understanding how this compound and its analogues interact with and disrupt bacterial membranes is crucial to elucidating their mechanism of action. A variety of assays are employed to probe these interactions.
Fluorescent Dye Assays for Membrane Integrity and Depolarization (e.g., SYTOX Green, DiBAC4(3))
Fluorescent dye-based assays are widely used to assess the ability of antimicrobial peptides to compromise the integrity and potential of bacterial membranes. nih.gov
SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the membranes of live cells. nih.gov When a peptide disrupts the cell membrane, SYTOX Green enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence. nih.govnih.gov This assay provides a direct measure of membrane permeabilization. Mechanistic studies using SYTOX Green have confirmed that membrane disruption is a primary mode of action for brevinin-1pl and its analogues. nih.gov
DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) is a slow-response, potential-sensitive dye. uniud.itthermofisher.com It is anionic and can enter depolarized cells, where it binds to intracellular proteins and membranes, leading to enhanced fluorescence. uniud.itthermofisher.com An increase in DiBAC4(3) fluorescence indicates that the peptide has caused membrane depolarization, a key event in the antimicrobial action of many peptides. Another similar dye, diSC3(5), is a carbocyanine that accumulates on polarized membranes, causing its fluorescence to be quenched. uniud.it Membrane depolarization leads to the release of diSC3(5) and a subsequent increase in fluorescence. uniud.it
These assays are often performed in a time-dependent manner and at various peptide concentrations to understand the kinetics and dose-response of membrane disruption. mdpi.comnih.gov
Liposome (B1194612) Leakage Assays with Model Membranes
Liposome leakage assays provide a simplified and controlled system to study the pore-forming or membrane-destabilizing activity of peptides. torvergata.itnih.govbiorxiv.orgnih.gov Large unilamellar vesicles (LUVs) are prepared to encapsulate a fluorescent dye, often at a self-quenching concentration. nih.govnih.gov
When a peptide like this compound interacts with and disrupts the liposome membrane, the encapsulated dye leaks out into the surrounding buffer. nih.govnih.gov This dilution relieves the self-quenching, resulting in a measurable increase in fluorescence. nih.gov The rate and extent of dye leakage are indicative of the peptide's lytic activity.
The lipid composition of the liposomes can be varied to mimic the membranes of specific bacteria (e.g., by including anionic phospholipids (B1166683) like phosphatidylglycerol) or eukaryotic cells, allowing for the assessment of peptide selectivity. biorxiv.org By encapsulating fluorescently labeled dextrans of different sizes, it is also possible to estimate the size of the pores formed by the peptides. nih.gov
Flow Cytometry for Cell Membrane Permeability
Flow cytometry is a high-throughput technique that allows for the rapid analysis of individual cells in a population. nih.govfrontiersin.orgthermofisher.com It can be used to assess the effects of antimicrobial peptides on bacterial membrane permeability and potential. nih.govfrontiersin.org
In these assays, bacterial cells are treated with the peptide and then stained with a combination of fluorescent dyes. For example, a common combination is a membrane-impermeant nucleic acid stain like propidium (B1200493) iodide (PI) and a membrane-permeant stain that labels all cells (e.g., SYTO 9). thermofisher.com Cells with compromised membranes will take up PI and fluoresce red, while live cells with intact membranes will exclude PI and fluoresce green from the SYTO 9 stain. thermofisher.com
Flow cytometry can also be used to measure membrane potential using dyes like DiOC2(3). frontiersin.orgthermofisher.com In healthy, polarized bacteria, this dye aggregates and fluoresces red, while in depolarized cells, it remains as monomers and fluoresces green. frontiersin.orgthermofisher.com A shift from red to green fluorescence indicates membrane depolarization. This method allows for the quantification of the percentage of cells in a population that have been affected by the peptide, providing detailed insights into the heterogeneity of the cellular response. nih.govfrontiersin.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 8-Aminonaphthalene-1,3,6-Trisulfonic Acid | ANTS |
| bis-(1,3-dibutylbarbituric acid)trimethine oxonol | DiBAC4(3) |
| 3,3'-dihexyloxacarbocyanine iodide | DiOC6(3) |
| 3,3'-dipropylthiadicarbocyanine iodide | diSC3(5) |
| Dodecylphosphocholine | DPC |
| p-Xylene-Bis-Pyridinium Bromide | DPX |
| Lipopolysaccharide | LPS |
| Propidium Iodide | PI |
| Sodium Dodecyl Sulfate | SDS |
Cellular Assays for Biological Activity
Cellular assays are fundamental in determining the biological effects of this compound and its analogues. These in vitro tests provide crucial data on the antimicrobial and anticancer potential of these peptides.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
The antimicrobial efficacy of Brevinin-1 (B586460) peptides and their derivatives is initially assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.govnih.gov MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in a 99.9% or greater reduction in the initial bacterial inoculum. sysrevpharm.orgemerypharma.comacademicjournals.orgresearchgate.net These values are typically determined using broth microdilution methods as recommended by clinical standards institutes. nih.govacademicjournals.org
Studies on various Brevinin-1 peptides have demonstrated potent activity, particularly against Gram-positive bacteria. For instance, Brevinin-1LTe showed MIC values ranging from 1 to 2 μM against Gram-positive strains. nih.gov Strategic amino acid substitutions can modulate this activity. For example, replacing amino acids with arginine in Brevinin-1pl enhanced its activity against Gram-positive bacteria, whereas lysine (B10760008) substitution decreased it. frontiersin.org Specifically, for an analogue of Brevinin-1pl, the MIC against Methicillin-resistant Staphylococcus aureus (MRSA) increased from 2 µM to 4 µM after histidine substitution. frontiersin.orgnih.gov Another novel peptide, Brevinin-1BW, exhibited a MIC of 6.25 μg/mL against Staphylococcus aureus and multidrug-resistant Staphylococcus aureus, and 3.125 μg/mL against Enterococcus faecalis. nih.gov
The following table summarizes the MIC values for various Brevinin-1 analogues against selected bacterial strains:
| Peptide/Analogue | Bacterial Strain | MIC (µM) |
| Brevinin-1LTe | Gram-positive strains | 1-2 |
| Brevinin-1pl | E. coli | 4 |
| Brevinin-1pl-6K | E. coli | 4 |
| Brevinin-1pl-3H | MRSA | 4 |
| Brevinin-1pl-3H | Gram-positive bacteria | 16 |
Time-Kill Kinetics Assays
Time-kill kinetics assays are performed to understand the rate at which an antimicrobial peptide kills a specific bacterial strain. emerypharma.com This dynamic measurement provides insight into whether a peptide is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). emerypharma.com The assay involves exposing a bacterial culture in its exponential growth phase to the peptide at concentrations relative to its MIC (e.g., 1x, 2x, and 4x MIC). nih.govfrontiersin.org At various time points, samples are taken to count the number of surviving colonies. nih.gov A bactericidal effect is typically defined as a ≥3-log10 reduction in the colony-forming units (CFU/mL). emerypharma.com
For example, Brevinin-1LTe at 2x and 4x its MIC was able to eradicate both S. aureus and E. coli within 120 minutes. nih.gov Similarly, analogues of Brevinin-1OS demonstrated rapid killing of MRSA at 4x their MIC, with complete eradication observed within 30 to 60 minutes. mdpi.com Brevinin-1pl and its arginine-substituted analogues could completely inactivate S. aureus at their MIC within 180 minutes. frontiersin.org
Cell Viability and Proliferation Assays (e.g., MTT assays for cancer cell lines)
To assess the anticancer potential of this compound and its analogues, cell viability and proliferation assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose. sigmaaldrich.comatcc.orgcellbiologics.comnih.gov This assay measures the metabolic activity of cells, which is an indicator of cell viability. atcc.org In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which can be solubilized and quantified spectrophotometrically. sigmaaldrich.comatcc.org A decrease in metabolic activity is correlated with a reduction in cell viability or proliferation. atcc.org
Brevinin-1 peptides have shown significant inhibitory effects against various cancer cell lines. researchgate.net For instance, Brevinin-1pl and its analogues demonstrated notable inhibition of MCF-7 breast cancer cells and H838 non-small cell lung cancer cells at a concentration of 10⁻⁴ M. frontiersin.orgnih.gov One analogue, Brevinin-1pl-3H, was particularly interesting as it showed low cytotoxicity towards normal HaCaT cells, suggesting a degree of selectivity for cancer cells. frontiersin.orgnih.gov In another study, the IC50 value (the concentration required to inhibit the growth of 50% of cells) of a peptide inhibitor against HCT15 colorectal cancer cells was 43 µg/ml and against MCF-7 breast cancer cells was 48 µg/ml. researchgate.net Similarly, a study on Brevinin-1GHd reported an IC50 value of approximately 12.16 μM on RAW 264.7 macrophage cells. nih.govfrontiersin.org
Biofilm Inhibition and Eradication Assays
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics. nih.govresearchgate.net Assays to determine the ability of this compound to inhibit the formation of new biofilms (Minimum Biofilm Inhibitory Concentration, MBIC) and to eradicate pre-formed, mature biofilms (Minimum Biofilm Eradication Concentration, MBEC) are therefore critical. nih.govnih.gov These assays often involve incubating the peptide with bacteria under conditions that promote biofilm formation or with established biofilms. nih.gov The remaining biofilm is then quantified, typically using a crystal violet staining method. nih.gov
Several Brevinin-1 analogues have shown promising anti-biofilm activity. mdpi.com For example, Brevinin-1OS and its derivatives were effective at both inhibiting biofilm formation and eradicating mature biofilms of S. aureus and MRSA. mdpi.com An analogue of Brevinin-1, 5R, was shown to inhibit the production of extracellular polymeric substance (EPS) components in MRSA biofilms at twice its MIC and could eliminate these components at 16 times its MIC. nih.gov Brevinin-1BW also demonstrated strong biofilm inhibitory and eradication capabilities. nih.gov
The following table shows the anti-biofilm activity of selected Brevinin-1 peptides:
| Peptide | Activity | Target Organism(s) |
| Brevinin-1OS & analogues | Inhibition & Eradication | S. aureus, MRSA |
| Analogue 5R | Inhibition & Eradication | MRSA |
| Brevinin-1BW | Inhibition & Eradication | Gram-positive bacteria |
Gene Expression and Protein Analysis (e.g., Real-time PCR, Western Blot for inflammatory markers)
To investigate the anti-inflammatory mechanisms of this compound, researchers analyze its effects on gene and protein expression in immune cells, such as macrophages. nih.govfrontiersin.org When macrophages are stimulated with bacterial components like lipopolysaccharide (LPS), they produce inflammatory mediators. nih.govfrontiersin.org
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA expression levels of key inflammatory genes, such as those for inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govfrontiersin.orgnih.gov Western blotting is used to detect and quantify the protein levels of these inflammatory markers and signaling proteins involved in inflammatory pathways, such as the mitogen-activated protein kinases (MAPKs) JNK, ERK, and p38. nih.govfrontiersin.org
Studies on Brevinin-1GHd showed that it could significantly inhibit the LPS-induced increase in mRNA levels of iNOS, TNF-α, IL-6, and IL-1β in a concentration-dependent manner in RAW 264.7 macrophages. nih.govfrontiersin.org At a concentration of 4 μM, Brevinin-1GHd reduced the mRNA expression of these inflammatory markers significantly. nih.govfrontiersin.org Similarly, Brevinin-1BW at 4 μg/mL markedly decreased the release of TNF-α, IL-1β, and IL-6. nih.gov Western blot analysis further revealed that Brevinin-1GHd suppressed the LPS-induced phosphorylation of JNK, ERK, and p38, indicating that its anti-inflammatory effects are mediated through the MAPK signaling pathway. nih.govfrontiersin.org
Ligand Binding Assays (e.g., LPS binding studies)
A key mechanism for the anti-inflammatory activity of many antimicrobial peptides is their ability to bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. nih.govnih.govfrontiersin.org
Ligand binding assays are used to quantify the interaction between this compound and LPS. One common method is a fluorescence displacement assay using a probe like BODIPY TR cadaverine. nih.gov This probe binds to LPS, and the addition of a peptide that also binds to LPS will displace the probe, leading to a measurable change in fluorescence. jmb.or.kr Another powerful technique is Isothermal Titration Calorimetry (ITC), which directly measures the heat changes upon binding, allowing for the determination of binding affinity (Kd). nih.govfrontiersin.org
For example, Brevinin-1GHd was found to bind to LPS with a Kd value of 6.49 ± 5.40 mM, as determined by ITC. nih.govfrontiersin.org Circular dichroism (CD) spectroscopy can also be used to observe conformational changes in the peptide upon binding to LPS, providing further evidence of interaction. nih.govfrontiersin.org Brevinin-1BW has also been shown to possess significant LPS-binding activity. nih.gov
Computational and In Silico Approaches
The investigation of this compound and the rational design of its analogues are significantly enhanced by a suite of advanced computational and in silico methodologies. These approaches provide deep molecular insights into the peptide's structure, function, and evolutionary context, guiding experimental work and accelerating the development of new therapeutic agents. By simulating complex biological interactions and predicting key properties, these computational tools offer a powerful, resource-efficient platform for peptide research.
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular Dynamics (MD) simulations are a cornerstone of computational biochemistry, offering an atomic-level view of the dynamic interactions between peptides and biological membranes. For this compound, a peptide sourced from the Chinese odorous frog Odorrana rotodora, MD simulations can elucidate its mechanism of action against bacterial pathogens. cpu-bioinfor.org These simulations model the movement and interaction of every atom in a system over time, revealing how the peptide approaches, binds to, and disrupts the lipid bilayer of a target cell.
The process involves constructing a virtual model of the peptide and a representative bacterial membrane, such as a bilayer composed of specific phospholipids. The simulation then calculates the forces between atoms and solves equations of motion to track their trajectories. This provides critical insights into:
Peptide Insertion and Pore Formation: Simulations can show whether this compound inserts into the membrane and the specific orientation it adopts. This is crucial for understanding how it disrupts membrane integrity.
Membrane Perturbation: Research on other antimicrobial peptides (AMPs) demonstrates that MD simulations can quantify changes in membrane properties upon peptide binding, such as localized thinning of the bilayer, increased disorder in lipid acyl chains, and enhanced water penetration into the hydrophobic core. hereon.de
Lipid Selectivity: By simulating interactions with different membrane compositions (e.g., anionic bacterial vs. zwitterionic mammalian membranes), MD can explain the molecular basis for the selective toxicity of peptides like this compound. Studies on other peptides show that binding is often governed by electrostatic interactions between the cationic residues of the peptide and the negatively charged lipids prevalent in bacterial membranes. hereon.de
While specific MD studies on this compound are not widely published, simulations on other AMPs provide a clear framework for the expected outcomes of such an analysis, predicting how its structure facilitates membrane disruption.
Peptide Design and Property Prediction Algorithms (e.g., PSIPRED, Jpred 4, HeliQuest)
Computational algorithms are indispensable for predicting the structural and physicochemical properties of this compound and for designing novel analogues with enhanced activity or reduced toxicity. These tools use the peptide's amino acid sequence to forecast its behavior and guide modifications.
HeliQuest is an online server used to calculate the physicochemical properties of a peptide sequence, assuming it forms an α-helix. mednexus.org It generates a helical wheel diagram, which visually separates the hydrophobic and hydrophilic residues, illustrating the peptide's amphipathic character—a key feature for membrane interaction. For this compound, with the sequence IDPFVAGVAAEMMQHVYCAASKKC, HeliQuest analysis provides crucial parameters that influence its antimicrobial function. cpu-bioinfor.org
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Sequence | IDPFVAGVAAEMMQHVYCAASKKC | Primary structure of the peptide. cpu-bioinfor.org |
| Net Charge | +1 | Influences initial electrostatic attraction to negatively charged bacterial membranes. cpu-bioinfor.org |
| Hydrophobicity (H) | 0.504 | A measure of the tendency of the peptide to interact with a non-polar environment like a lipid membrane. cpu-bioinfor.org |
| Hydrophobic Moment (µH) | N/A (Requires prediction tool) | Quantifies the amphipathicity of the helix; a high moment is typical for membrane-active peptides. |
| Aliphatic Index | 73.33 | Relates to the relative volume occupied by aliphatic side chains, indicating thermostability. cpu-bioinfor.org |
PSIPRED and Jpred 4 are highly accurate protein secondary structure prediction servers. nih.govresearchgate.net They use machine learning techniques, specifically neural networks, to analyze a protein's sequence and predict whether each amino acid residue is part of an α-helix, β-sheet, or random coil. nih.govresearchgate.net For peptides like this compound, which are known to adopt an α-helical conformation in a membrane-mimicking environment, these tools are used to predict the helical propensity along the sequence. nih.gov This information is vital for designing analogues, as modifications that disrupt this helical structure can abolish antimicrobial activity.
Table 2: Functionality of Peptide Property Prediction Algorithms
| Algorithm | Primary Function | Application in this compound Analogue Design |
|---|---|---|
| HeliQuest | Calculates physicochemical properties and generates helical wheel diagrams. mednexus.org | Optimizing amphipathicity by guiding substitutions to enhance membrane interaction while controlling toxicity. |
| PSIPRED | Predicts secondary structure (α-helix, β-sheet, coil) from a single sequence. researchgate.net | Ensuring that amino acid changes in new analogues do not disrupt the essential α-helical structure. |
| Jpred 4 | Predicts secondary structure using a jury of neural networks (JNet). nih.gov | Cross-validating secondary structure predictions to increase confidence in the designed peptide's conformation. |
Molecular Docking for Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. frontiersin.org In the context of this compound, docking can be used to predict its binding affinity to specific bacterial proteins or membrane components. While many AMPs act by general membrane disruption, some have specific intracellular or membrane-associated targets. Docking simulations can help identify these potential targets.
The methodology involves:
Obtaining the 3D structures of the peptide (this compound) and the potential target protein, either from experimental data or predictive modeling.
Using a docking algorithm to sample a vast number of possible binding poses of the peptide on the target's surface.
Evaluating each pose with a scoring function that estimates the binding energy. Lower binding energy scores typically indicate a more stable and favorable interaction.
For example, studies on other peptides have used docking to predict interactions with essential bacterial enzymes. frontiersin.org Such an analysis for this compound could reveal high-affinity binding to a bacterial protein, suggesting a secondary mechanism of action beyond membrane lysis and providing a new avenue for analogue design.
Table 3: Illustrative Molecular Docking Results for Antimicrobial Peptides
| Peptide Ligand | Bacterial Target Protein | Docking Score (Binding Energy) | Interpretation |
|---|---|---|---|
| Napin (Example) | Bacterial Enzyme (1xbp) | -101.34 | Strong predicted binding affinity, suggesting potential inhibition of enzyme function. frontiersin.org |
| Cruciferin (Example) | Bacterial Enzyme (1xbp) | -107.01 | Very strong predicted binding affinity, indicating a stable interaction. frontiersin.org |
| This compound (Hypothetical) | S. aureus Penicillin-Binding Protein | (To be determined) | A low score would suggest a potential interaction, guiding further experimental validation. |
Note: Data for Napin and Cruciferin are from a study on rapeseed proteins and are shown for illustrative purposes only. frontiersin.org
Phylogenetic Analysis for Evolutionary Relationships
Phylogenetic analysis is used to infer the evolutionary history and relationships among different biological species or molecules, such as peptides. For the Brevinin-1 family, which contains hundreds of related peptides from various frog species, phylogenetic analysis is essential for understanding their diversity and evolutionary origins. nih.govnih.gov
To study this compound, its amino acid sequence is aligned with sequences from other Brevinin-1 peptides using algorithms like ClustalW. nih.gov Subsequently, software packages such as MEGA X are used to construct a phylogenetic tree based on this alignment. nih.gov This tree visually represents the evolutionary divergence, clustering peptides with more similar sequences closer together.
Such an analysis reveals:
Close Relatives: It identifies which Brevinin-1 peptides are most closely related to this compound, suggesting they may share similar structural or functional properties.
Evolutionary Divergence: The discovery of both cyclic brevinins (like this compound) and acyclic brevinins (found in Rana okinavana) highlights significant evolutionary branching within the family. researchgate.netmdpi.com
Taxonomic Markers: The sequences of AMPs are often used as molecular markers to support the taxonomic classification of frog species. researchgate.net Phylogenetic analysis of Brevinin-1 peptides from Odorrana rotodora and other ranid frogs helps clarify their evolutionary relationships. cpu-bioinfor.orgmdpi.com
By placing this compound within the broader context of its peptide family, phylogenetic analysis provides valuable information that can guide the search for novel, related peptides in other species.
Comparative Analysis of Brevinin 1 Or3 with Other Brevinin 1 Peptides and Amphibian Amps
Sequence Homology and Structural Divergence within the Brevinin-1 (B586460) Family
The Brevinin-1 family of antimicrobial peptides (AMPs), primarily isolated from the skin secretions of frogs of the Rana genus, exhibits a fascinating interplay of conserved structural motifs and significant sequence variability. nih.govresearchgate.net These peptides are typically around 24 amino acids in length. researchgate.netnih.gov A defining characteristic of most Brevinin-1 peptides is the C-terminal "Rana box," a heptapeptide (B1575542) ring formed by a disulfide bond between two cysteine residues. researchgate.netfrontiersin.org This family also commonly features a hydrophobic 'FLP' motif at the N-terminus. researchgate.net
Despite these shared features, the amino acid sequences of Brevinin-1 peptides are not highly conserved across different species. frontiersin.org In fact, the amino acid sequence of Brevinin-1 is poorly conserved and has only four invariant residues: Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴. nih.gov A proline residue at position 14 is also frequently observed, which is thought to induce a stable kink in the peptide's structure. nih.govmdpi.com This high degree of sequence variation, even among closely related frog species, suggests a rapid evolutionary diversification, possibly to counter a wide array of microbial threats. portlandpress.com
Brevinin-1-OR3, isolated from the Onychodactylus ranunculoides, conforms to the general structural blueprint of the Brevinin-1 family. Its sequence, FLGALFKVASKLVPAAICSISKKC, contains the conserved Ala⁹, Pro¹⁴, and the C-terminal Rana box (Cys¹⁸-X-X-X-X-Lys²³-Cys²⁴). The high degree of homology in the signal peptide and the mature peptide sequence of Brevinin-1GHd with Brevinin-1HL and Brevinin-1GHa suggests a close evolutionary relationship between Hoplobatrachus rugulosus, Hylarana latouchii, and Hylarana guentheri. frontiersin.org
Structurally, Brevinin-1 peptides, including this compound, are typically unstructured in aqueous solutions but adopt an amphipathic α-helical conformation in membrane-mimetic environments like trifluoroethanol or in the presence of lipid bilayers. nih.govresearchgate.net This induced helicity is crucial for their biological activity. The predicted secondary structure of a related peptide, Brevinin-1GHd, consists of two α-helices, one near the N-terminus and another near the C-terminus. frontiersin.org The amphipathic nature, with hydrophobic and hydrophilic residues segregated on opposite faces of the helix, facilitates interaction with and disruption of microbial cell membranes. mdpi.com The level of hydrophobicity and the net positive charge are key parameters that vary among Brevinin-1 peptides and significantly influence their biological activity. researchgate.net
Comparison of Bioactivity Profiles across Brevinin-1 Variants
The bioactivity of Brevinin-1 peptides is diverse, with individual variants exhibiting distinct spectra of antimicrobial and hemolytic activities. These differences are largely attributable to variations in their amino acid sequences, which in turn affect key physicochemical properties like hydrophobicity, net charge, and amphipathicity.
Brevinin-1 peptides generally display broad-spectrum activity against Gram-positive and Gram-negative bacteria, and some are also effective against fungi like Candida albicans. mdpi.comportlandpress.com However, the potency against different microbial species can vary significantly. For instance, a novel peptide, Brevinin-1BW, demonstrated strong inhibitory action against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL against Enterococcus faecalis, but was less effective against Gram-negative bacteria. mdpi.com In contrast, some Brevinin-1 peptides isolated from Rana sphenocephala were identified based on their activity against the Gram-negative bacterium Escherichia coli. nih.gov
A major challenge for the therapeutic application of many natural Brevinin-1 peptides is their high hemolytic activity, a consequence of their potent membrane-disrupting capabilities. portlandpress.com This cytotoxicity is often linked to high hydrophobicity. researchgate.net The following table provides a comparative overview of the bioactivity of selected Brevinin-1 variants.
| Peptide | Source Organism | Target Microbe(s) | MIC (µM) | Hemolytic Activity |
| Brevinin-1Sa | Rana sphenocephala | E. coli | 55 | - |
| Brevinin-1Sb | Rana sphenocephala | E. coli | 17 | - |
| Brevinin-1Sc | Rana sphenocephala | E. coli | 14 | - |
| Brevinin-1Da | Rana dalmatina | S. aureus | 7 | - |
| Brevinin-1Da | Rana dalmatina | E. coli | 30 | - |
| Brevinin-1GHa | Hylarana guentheri | S. aureus | 2 | Low at bactericidal concentrations |
| Brevinin-1GHa | Hylarana guentheri | E. coli | 4 | Low at bactericidal concentrations |
| Brevinin-1GHa | Hylarana guentheri | C. albicans | 2 | Low at bactericidal concentrations |
| Brevinin-1BW | Pelophylax nigromaculatus | E. faecalis | ~1.2 | - |
| Brevinin-1BW | Pelophylax nigromaculatus | S. aureus | ~2.5 | - |
Note: MIC values for Brevinin-1BW were converted from μg/mL to µM assuming a molecular weight of approximately 2500 g/mol .
Beyond direct antimicrobial action, some Brevinin-1 peptides exhibit other biological activities. For example, Brevinin-1GHd has been shown to possess anti-inflammatory and LPS-neutralizing properties. frontiersin.org Furthermore, many Brevinin-1 peptides demonstrate the ability to inhibit and eradicate biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. portlandpress.commdpi.com
Shared and Distinct Mechanisms of Action among Brevinin Peptides
The primary mechanism of action for the majority of Brevinin-1 peptides is the disruption of microbial cell membranes. researchgate.net This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. researchgate.net
Upon binding to the membrane surface, Brevinin-1 peptides undergo a conformational change, adopting an α-helical structure that facilitates their insertion into the lipid bilayer. nih.gov Several models have been proposed to describe the subsequent membrane permeabilization:
Barrel-stave model: The peptides aggregate to form transmembrane pores or channels, leading to the leakage of cellular contents and ultimately cell death. nih.govresearchgate.net
Carpet-like model: The peptides accumulate on the membrane surface, disrupting the lipid packing and causing membrane solubilization in a detergent-like manner. nih.govresearchgate.net
Toroidal-pore model: This model is similar to the barrel-stave model, but the pores are lined by both the peptides and the lipid head groups. frontiersin.org
While membrane disruption is a common theme, the precise mechanism can vary between different Brevinin-1 peptides and may also depend on the specific target microbe. researchgate.net For instance, mechanistic studies on brevinin-1pl analogues suggest that while membrane disruption is the primary mode of action, alternative mechanisms may be at play against certain bacteria like Enterococcus faecium and Escherichia coli. researchgate.net Some brevinin analogues are also thought to exert their effects through multiple mechanisms, including both membrane disruption and DNA binding. researchgate.net
The structural features of each peptide, such as the distribution of charged residues and the degree of hydrophobicity, influence which mechanism is favored and the peptide's selectivity for microbial versus host cells. nih.gov For example, peptides with higher hydrophobicity tend to have stronger interactions with lipid bilayers, which can lead to increased hemolytic activity. researchgate.net
Lessons from Engineered Brevinin Analogues for Optimizing this compound
The high hemolytic activity and potential cytotoxicity of many natural Brevinin-1 peptides have prompted significant research into designing synthetic analogues with improved therapeutic indices. These studies provide valuable insights for the potential optimization of this compound.
One common strategy is to modify the amino acid sequence to modulate the peptide's physicochemical properties. For example, substitutions with arginine have been shown to enhance activity against Gram-positive bacteria, while substitutions with histidine can reduce hemolytic activity, thereby improving selectivity. frontiersin.orgnih.govnih.gov Conversely, replacing certain residues with lysine (B10760008) has been found to decrease activity against Gram-positive bacteria due to a reduction in hydrophobicity. frontiersin.orgnih.govnih.gov
Truncation of the peptide is another approach that has been explored. Removing the "Rana box" from a brevinin peptide resulted in a loss of antimicrobial activity, highlighting the importance of this structural feature. mdpi.com However, other studies have successfully created shorter, active analogues by modifying the N-terminus. mdpi.com These engineered peptides demonstrate that a balance between positive charge, α-helicity, and hydrophobicity is crucial for maintaining antimicrobial activity while minimizing cytotoxicity. mdpi.com
The following table summarizes the effects of various modifications on the bioactivity of Brevinin analogues:
| Modification Strategy | Peptide | Effect on Bioactivity |
| Amino Acid Substitution | Brevinin-1pl-2R (Arginine substitution) | Enhanced activity against Gram-positive bacteria, reduced against Gram-negative. frontiersin.orgnih.gov |
| Amino Acid Substitution | Brevinin-1pl-3H (Histidine substitution) | Reduced hemolytic activity, improved selectivity. frontiersin.orgnih.govnih.gov |
| Amino Acid Substitution | Brevinin-1pl-6K (Lysine substitution) | Decreased activity against Gram-positive bacteria. frontiersin.orgnih.govnih.gov |
| Truncation | Brevinin-1OS analogue (Ranabox removal) | Loss of antimicrobial activity. mdpi.com |
| N-terminal Modification | Brevinin-1OS analogues (OSd, OSe, OSf) | Creation of shorter peptides with potent bactericidal activity and good stability. mdpi.com |
These findings underscore the potential for rationally designing this compound analogues with enhanced therapeutic properties. By strategically substituting amino acids to fine-tune its charge and hydrophobicity, or by exploring targeted truncations, it may be possible to develop derivatives of this compound that retain potent antimicrobial activity while exhibiting reduced toxicity to host cells.
Future Research Directions and Translational Perspectives for Brevinin 1 Or3
Elucidation of Comprehensive Intracellular Targets and Pathways beyond Membrane Disruption
While the primary mechanism of action for many brevinin peptides is membrane permeabilization, emerging evidence suggests that their bioactivity is not limited to this function. Future investigations into Brevinin-1-OR3 should therefore focus on identifying and characterizing its intracellular targets and the pathways it modulates after entering the cell. Some antimicrobial peptides (AMPs) have been shown to interact with intracellular components, and it is plausible that this compound possesses similar capabilities.
Research indicates that certain brevinin analogues may exert their bactericidal effects through a combination of mechanisms, including not only membrane disruption but also binding to intracellular molecules like DNA. semanticscholar.orgnih.govresearchgate.net The ability of some AMPs to penetrate host cells and act on intracellular pathogens is also an area of growing interest. ufc.br Therefore, a crucial research avenue is to determine if this compound can translocate across the cell membrane of both microbial and potentially host cells and subsequently interfere with essential cellular processes. Techniques such as affinity chromatography, yeast two-hybrid screening, and co-immunoprecipitation could be employed to identify binding partners within the cell. Furthermore, transcriptomic and proteomic analyses of cells treated with sub-lethal concentrations of this compound could reveal alterations in gene and protein expression, providing insights into the specific pathways affected.
Investigation of Receptor-Mediated Activities and Specific Binding Partners
Beyond direct antimicrobial action, many AMPs exhibit immunomodulatory effects. It is critical to investigate whether this compound can interact with specific host cell receptors to modulate immune responses. For instance, some AMPs are known to exert anti-inflammatory effects by directly engaging with cell surface receptors, such as Toll-like receptors (TLRs), and inhibiting downstream signaling pathways like the NF-κB pathway. frontiersin.org A recent study on Brevinin-1GHd suggested it might directly bind to receptors on RAW 264.7 macrophage cells, contributing to its anti-inflammatory properties. frontiersin.org
Future studies should aim to identify specific binding partners for this compound on the surface of immune cells. This could be achieved through surface plasmon resonance (SPR) or flow cytometry-based binding assays using labeled peptides. Identifying such receptors would not only elucidate the mechanism behind any potential immunomodulatory activity but could also open avenues for developing this compound as an anti-inflammatory or immune-enhancing agent.
Development of this compound Analogues with Enhanced Selectivity and Potency for Specific Biological Applications
A significant hurdle in the clinical development of many natural brevinin peptides is their potential for toxicity, particularly hemolytic activity, against host cells. nih.govnih.gov Therefore, a key translational perspective is the rational design of this compound analogues with an improved therapeutic index—that is, enhanced potency against target pathogens or cancer cells while exhibiting minimal toxicity to host cells.
Structure-activity relationship (SAR) studies are fundamental to this effort. By systematically modifying the amino acid sequence of this compound, researchers can identify key residues and structural motifs responsible for its activity and selectivity. nih.govqub.ac.uk Strategies for modification include amino acid substitutions (e.g., replacing hydrophobic residues or substituting lysine (B10760008) with arginine), incorporation of D-amino acids to increase stability against proteolysis, and truncation to create shorter, more cost-effective peptides. nih.govmdpi.com The goal is to modulate physicochemical properties such as net charge, hydrophobicity, amphipathicity, and helical content to achieve a balance that favors interaction with microbial or cancer cell membranes over host cell membranes. qub.ac.uk
| Modification Strategy | Objective | Example from Brevinin-1 (B586460) Analogues | Potential Outcome for this compound |
| Amino Acid Substitution | Enhance selectivity and potency | Replacing isoleucine with lysine ([Lys4]brevinin-1pl) nih.gov; Lysine-to-arginine substitution nih.gov | Improved therapeutic index, reduced hemolytic activity |
| D-Amino Acid Incorporation | Increase proteolytic stability | Systematic scanning and replacement with D-enantiomers in B1LTe nih.govnih.gov | Longer half-life in physiological conditions |
| Truncation/Shortening | Reduce manufacturing cost and potentially toxicity | N-terminal derivatives of brevinin-1OS qub.ac.ukmdpi.com | Development of more economically viable and potentially safer analogues |
| Altering Hydrophobicity | Decrease toxicity to host cells | Modifications based on potential membrane interactions nih.gov | Enhanced selectivity for microbial or cancer cells |
Exploration of Synergistic Effects with Conventional Antimicrobial or Anticancer Agents
The combination of AMPs with conventional drugs is a promising strategy to combat drug resistance and enhance therapeutic efficacy. frontiersin.org Future research should systematically evaluate the synergistic potential of this compound with existing antibiotics and chemotherapeutic agents. The rationale behind this approach is that the membrane-permeabilizing action of this compound could facilitate the entry of conventional drugs into the target cell, thereby lowering the required effective dose and potentially overcoming resistance mechanisms. frontiersin.org
Checkerboard assays can be used to determine the fractional inhibitory concentration (FIC) index, which quantifies the nature of the interaction (synergistic, additive, or antagonistic) between this compound and another agent. brieflands.com Studies have shown that AMPs can act synergistically with antibiotics to disrupt biofilms and inhibit efflux pumps, which are common mechanisms of bacterial resistance. frontiersin.org Similarly, in cancer therapy, combining this compound with cytotoxic drugs could lead to enhanced cancer cell killing. nih.govfrontiersin.org Successful demonstration of synergy could pave the way for combination therapies that are more effective and less prone to the development of resistance.
| Agent Class | Potential Synergistic Mechanism with this compound | Examples of Synergistic Combinations with other AMPs/Natural Products |
| Conventional Antibiotics | Increased membrane permeability, disruption of biofilms, inhibition of resistance mechanisms frontiersin.orgfrontiersin.org | Cecropin A with antibiotics against uropathogenic E. coli frontiersin.org; Citropin 1.1 with rifampicin against Rhodococcus equi biofilms frontiersin.org |
| Anticancer Agents | Enhanced drug uptake by cancer cells, targeting different cell death pathways | Silibinin with doxorubicin, cisplatin, and carboplatin against breast cancer cells nih.gov; Platycodin D with docetaxel against prostate cancer cells frontiersin.org |
Biophysical Studies on Peptide Aggregation and Stability under Physiologically Relevant Conditions
The therapeutic efficacy of a peptide is highly dependent on its stability and behavior in a physiological environment. Therefore, biophysical studies are essential to characterize the aggregation state and stability of this compound under conditions that mimic those found in the human body, such as varying pH, salt concentrations, and the presence of serum. mdpi.com Peptide aggregation can significantly impact bioactivity, and understanding these dynamics is crucial for formulation and delivery. mdpi.com
Techniques such as circular dichroism (CD) spectroscopy can be used to assess the secondary structure and conformational stability of this compound in different environments, including membrane-mimicking solutions and in the presence of salts or serum. frontiersin.org Dynamic light scattering (DLS) and transmission electron microscopy (TEM) can provide information on the size and morphology of any peptide aggregates. MD simulations can also offer insights into the patterns of peptide assembly. mdpi.com Stability assays in the presence of proteases and serum will be critical to predict the peptide's in vivo half-life.
Computational-Experimental Integration for Predictive Design and Mechanistic Insights
Integrating computational modeling with experimental validation offers a powerful and efficient approach to accelerate the development of this compound-based therapeutics. nih.govresearchgate.net Computational tools can be employed at various stages, from predicting the structure and membrane-binding properties of the peptide to designing novel analogues with desired characteristics.
Bioinformatics servers and molecular dynamics (MD) simulations can predict the secondary structure of this compound, its orientation in a lipid bilayer, and its potential for membrane disruption. nih.gov This information can guide the rational design of analogues by identifying key residues for modification. semanticscholar.org Furthermore, machine learning algorithms can be trained on existing data from other AMPs to predict the antimicrobial potency, toxicity, and other properties of newly designed this compound sequences. llnl.govnih.gov This iterative cycle of computational prediction followed by experimental validation of the most promising candidates can significantly streamline the optimization process, saving time and resources. researchgate.net This integrated approach will not only facilitate the development of superior therapeutic peptides but also provide deeper mechanistic insights into how they function.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for characterizing the structural properties of Brevinin-1-OR3?
- Methodological Answer : Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution of peptide folding and circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical or β-sheet motifs). For novel analogs, high-resolution mass spectrometry (HRMS) and HPLC purification are critical to confirm molecular weight and purity. Experimental protocols should adhere to journal guidelines for reproducibility, including detailed synthesis conditions and spectral data interpretation .
Q. How can researchers assess the antimicrobial activity of this compound in vitro?
- Methodological Answer : Standardized assays include broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungal strains. Zone-of-inhibition assays (e.g., agar diffusion) provide complementary data. Ensure consistency in bacterial growth phases, temperature, and media composition. Include positive controls (e.g., polymyxin B) and validate results across biological replicates to address variability .
Q. What are the key considerations for synthesizing this compound analogs with modified bioactivity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu chemistry enabling side-chain modifications. Post-synthetic purification via reverse-phase HPLC ensures homogeneity. Critical parameters include coupling efficiency, deprotection steps, and cleavage conditions. For functional testing, prioritize analogs with substitutions in hydrophobic or cationic regions, as these domains often influence membrane interaction and cytotoxicity .
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity across mammalian cell lines be systematically addressed?
- Methodological Answer : Discrepancies may arise from differences in cell membrane composition, assay endpoints (e.g., MTT vs. LDH release), or peptide concentration ranges. Conduct comparative studies using isogenic cell lines and standardized viability assays. Apply the FINER framework to evaluate feasibility and relevance: for example, use proteomic profiling to identify cell-specific uptake mechanisms or membrane lipid interactions .
Q. What strategies resolve uncertainties in this compound’s mechanism of action against biofilms?
- Methodological Answer : Combine confocal microscopy with SYTOX Green staining to visualize biofilm penetration and membrane disruption. Quantify extracellular DNA (eDNA) and polysaccharide levels post-treatment to assess biofilm matrix degradation. For mechanistic clarity, employ transcriptomic analysis (RNA-seq) of treated biofilms to identify dysregulated pathways (e.g., quorum sensing) .
Q. How do sequence variations in this compound analogs influence selectivity between microbial and mammalian membranes?
- Methodological Answer : Utilize molecular dynamics (MD) simulations to model peptide-lipid interactions, focusing on hydrophobic mismatch and electrostatic potentials. Experimentally, measure hemolytic activity (e.g., % hemolysis in erythrocytes) and correlate with structural parameters (e.g., helicity via CD). Apply multivariate regression analysis to identify sequence motifs predictive of selectivity .
Methodological Frameworks for Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. For heterogeneous datasets (e.g., varying microbial strains), apply mixed-effects models to account for random variability. Validate assumptions via residual plots and goodness-of-fit tests (e.g., AIC comparisons) .
Q. How can researchers integrate fragmented literature on this compound into a cohesive mechanistic model?
- Methodological Answer : Conduct a scoping review using the PRISMA-ScR framework to map evidence gaps. Synthesize findings across structural biology, microbiology, and biophysics domains. Use tools like VOSviewer for bibliometric analysis to identify understudied interactions (e.g., peptide-immune cell crosstalk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
